REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[N+:11]([O-:14])([OH:13])=[O:12].OS(O)(=O)=O.O>OS(O)(=O)=O>[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[C:5]([N+:11]([O-:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2C1=NSN2
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
WAIT
|
Details
|
at rt for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chomatography
|
Type
|
WASH
|
Details
|
eluting with CHCl3
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2C1=NSN2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=2C1=NSN2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[N+:11]([O-:14])([OH:13])=[O:12].OS(O)(=O)=O.O>OS(O)(=O)=O>[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:1][C:2]1[C:7]2=[N:8][S:9][N:10]=[C:6]2[C:5]([N+:11]([O-:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2C1=NSN2
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
WAIT
|
Details
|
at rt for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chomatography
|
Type
|
WASH
|
Details
|
eluting with CHCl3
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2C1=NSN2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=2C1=NSN2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |